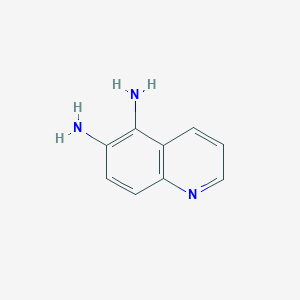

Quinoline-5,6-diamine

Beschreibung

Eigenschaften

IUPAC Name |

quinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVFKIVIFJKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330129 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42143-23-7 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of 6-Nitro-quinoline-5-amine

The reduction of 6-nitro-quinoline-5-amine is a widely used method for synthesizing quinoline-5,6-diamine. This process typically employs stannous chloride (SnCl₂) as the reducing agent in an acidic aqueous ethanol environment.

- Starting Material: 6-nitro-quinoline-5-amine

- Reducing Agent: Stannous chloride (SnCl₂)

- Solvent: Ethanol with aqueous HCl

- Temperature: Reflux conditions for 2–3 hours

- Yield: Approximately 78–89% depending on the specific conditions used

- Dissolve 0.01 mol of 6-nitro-quinoline-5-amine in ethanol (20 mL).

- Add 0.04 mol of stannous chloride and 10 mL of aqueous HCl.

- Reflux the mixture while stirring for 2–3 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, cool the mixture and evaporate the solvent.

- Wash the crude product with cold water and purify it through recrystallization from ethanol.

Alternative Reduction Methods

Other reducing agents can also be utilized to synthesize this compound:

| Reducing Agent | Conditions | Yield |

|---|---|---|

| Hydrogen with Palladium | Ethanol, under hydrogen atmosphere for 2 h | ~89% |

| Sodium Borohydride | Aqueous solution at room temperature | Variable |

Example Procedure Using Palladium:

- Suspend 250 mg of palladium on carbon in absolute ethanol (100 mL) under nitrogen.

- Add 5 g (26.4 mmol) of 6-nitro-quinoline-5-amine.

- Introduce hydrogen gas and stir for 2 hours.

Filter and purify using silica gel chromatography.

This compound can undergo various chemical transformations:

Types of Reactions

This compound is versatile and can participate in several types of reactions:

- Can be oxidized to form quinoline-5,6-dione using oxidizing agents like potassium permanganate or chromium trioxide.

- Electrophilic and nucleophilic substitution can introduce functional groups into the quinoline ring.

Major Products Formed

The major products from these reactions include:

- Quinoline derivatives

- Amine-functionalized quinolines

To confirm the synthesis and purity of this compound, various spectroscopic techniques are employed:

| Technique | Purpose |

|---|---|

| FTIR | Confirm N-H and C=N stretches |

| Proton NMR | Identify aromatic protons |

| Mass Spectrometry | Validate molecular ion presence |

Example Spectroscopic Data:

In the case of N6-benzylidene-quinoline-5,6-diamines:

- The imine proton appears as a singlet at δ 7.54 ppm in proton NMR.

This compound serves as an essential intermediate in organic synthesis, particularly in developing biologically active compounds such as imidazo[4,5-f]quinolines. The reduction methods highlighted provide efficient pathways for its synthesis while maintaining high yields and purity through careful monitoring and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline-5,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-5,6-dione.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of Quinoline-5,6-diamine can be achieved through several methods:

- Reduction of Nitro Compounds : One common method involves reducing 6-nitroquinoline-5-amine using stannous chloride in ethanol.

- Electrophilic Substitution : this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of interest in medicinal chemistry.

Anticancer Activity

Quinoline derivatives, including this compound, have shown promising anticancer properties. They act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.

Case Study: Anticancer Efficacy

A study on various cancer cell lines (MCF-7, A2780) demonstrated that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analysis indicated an increase in cells arrested in the G2/M phase when treated with this compound.

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 µM | 60 | Apoptosis induction |

| A2780 | 20 µM | 70 | Cell cycle arrest at G2/M |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study examining its antimicrobial efficacy, this compound was tested against multiple bacterial strains and exhibited potent inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against resistant strains |

| Escherichia coli | 20 | Broad-spectrum activity |

Therapeutic Applications

This compound's diverse biological activities position it as a candidate for therapeutic applications:

Antiviral Agents

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents against various viral strains.

Insecticidal Properties

Research indicates that quinoline derivatives can also serve as insecticides with minimal environmental impact.

Industrial Applications

In addition to its biological activities, this compound is utilized in various industrial applications:

- Dyes and Pigments : It serves as a precursor in the synthesis of dyes and pigments.

- Pharmaceuticals : Its derivatives are explored for their potential as new drug candidates.

Wirkmechanismus

The mechanism of action of quinoline-5,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with DNA synthesis and repair processes, leading to its potential use as an anticancer agent. The pathways involved include inhibition of topoisomerases and disruption of cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline-5,6-diamine

- Structure: Quinoxaline-5,6-diamine (C₈H₈N₄) replaces quinoline’s pyridine ring with a pyrazine ring, creating a benzene-fused pyrazine system.

- Reactivity: The electron-deficient pyrazine core enhances susceptibility to nucleophilic attack compared to quinoline. However, the 5,6-diamine groups in both compounds facilitate cyclization reactions.

- Applications: While quinoline-5,6-diamine derivatives show antimicrobial activity, quinoxaline analogs are explored for redox-active applications due to their conjugated diimine system .

6-Quinolinamine (6-Aminoquinoline)

- Structure : Features a single amine group at position 6 (C₉H₈N₂).

- Reactivity: The absence of a second amine limits its ability to form fused heterocycles like imidazoles. Its reactivity is primarily directed toward electrophilic substitution at the electron-rich quinoline ring.

- Applications: Used in coordination chemistry and as a ligand, contrasting with this compound’s role in bioactive heterocycle synthesis .

2-Methylquinoline-4,6-diamine

- Structure : Contains amine groups at positions 4 and 6, with a methyl substituent at position 2 (C₁₀H₁₁N₃).

- Reactivity: Steric hindrance from the methyl group reduces condensation efficiency with aldehydes. The non-adjacent 4,6-diamine configuration prevents facile cyclization to imidazo[4,5-f]quinolines.

- Applications: Limited reports on biological activity compared to this compound derivatives .

Quinoline-2,6-diamine

- Structure : Amine groups at positions 2 and 6 (C₉H₈N₄).

- Reactivity : The spatial separation of amines favors linear polymerization or Schiff base formation rather than intramolecular cyclization.

- Applications : Less explored in antimicrobial contexts but studied in polymer chemistry .

Comparative Analysis Table

Key Research Findings

- Synthetic Utility: this compound’s adjacent amines enable efficient cyclization with aldehydes (e.g., thiophene-2-carbaldehyde) to form imidazo[4,5-f]quinolines, a scaffold with demonstrated antifungal activity .

- Biological Activity: Derivatives of this compound exhibit moderate to potent antimicrobial effects, outperforming mono-amine analogs like 6-quinolinamine .

- Electronic Effects: The quinoline core’s electron-rich nature directs electrophilic attacks to specific positions, whereas quinoxaline derivatives prioritize redox reactions due to their electron-deficient structure .

Biologische Aktivität

Quinoline-5,6-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 5,6-diaminoquinoline, is a derivative of quinoline characterized by two amino groups at the 5 and 6 positions on the quinoline ring. This structural feature contributes to its biological activity and ability to interact with various biological targets.

-

Anticancer Activity :

- Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown potential as a tubulin inhibitor, which disrupts microtubule dynamics essential for cell division. Studies indicate that it can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

- Molecular docking studies suggest that this compound may bind to the active sites of tubulin similarly to established chemotherapeutic agents like combretastatin A-4 (CA-4) and paclitaxel .

- Antimicrobial Activity :

- Other Biological Activities :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines (MCF-7, A2780) demonstrated that this compound could significantly reduce cell viability through apoptosis induction. Flow cytometry analysis revealed a marked increase in cells arrested in the G2/M phase when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, this compound was tested against multiple bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth indicates its potential application in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for preparing quinoline-5,6-diamine, and how can researchers optimize yield and purity?

this compound is synthesized via reduction of 6-nitro-quinoline-5-amine using SnCl₂ in acidic aqueous ethanol under reflux. Key steps include reflux duration (4 hours), stoichiometric control of SnCl₂ (4:1 molar ratio to substrate), and recrystallization from ethyl acetate for purification . To optimize yield, monitor reaction progress via TLC and adjust reflux time based on substrate consumption. Purity can be enhanced by repeated recrystallization or column chromatography (silica gel, 60–120 mesh) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should researchers interpret conflicting spectral data?

Use a combination of FT-IR (to confirm N-H and C=N stretches), ¹H NMR (to identify aromatic protons and imine protons), and mass spectrometry (for molecular ion validation). For example, in N6-benzylidene-quinoline-5,6-diamines, the imine proton appears as a singlet at δ 7.54 ppm in ¹H NMR . Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or tautomerism; address these by repeating purification or using deuterated solvents for NMR stability .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound-based imidazoles?

Strict control of reaction conditions is essential:

- Cyclization : Use iodine in DMF at reflux (3 hours) for consistent imidazole ring formation.

- N-Methylation : React 2-phenyl-1H-imidazo[4,5-f]-quinolines with dimethyl sulfate in absolute ethanol under basic conditions (NaOH) . Document solvent purity, stirring rate, and temperature gradients to mitigate batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory antimicrobial activity data in this compound derivatives?

Contradictions may stem from assay variability (e.g., broth microdilution vs. agar diffusion) or structural nuances (e.g., electron-withdrawing substituents enhancing activity against Gram-negative strains). To address this:

- Standardize protocols using CLSI guidelines.

- Perform dose-response curves and compare MIC/MBC values across multiple microbial strains.

- Use SAR (structure-activity relationship) analysis to isolate substituent effects .

Q. What strategies are effective in probing the metabolic stability of this compound derivatives in biological systems?

Assess metabolic pathways via in vitro microsomal assays (e.g., liver S9 fractions) with NADPH cofactors. Monitor metabolites using LC-MS; prioritize oxygenated derivatives (e.g., epoxides or hydroxylated products) identified via UV spectra and molecular ion patterns . For in vivo relevance, correlate findings with pharmacokinetic studies in model organisms.

Q. How should researchers design experiments to investigate the mechanistic role of this compound in catalytic or enzymatic processes?

- Kinetic Studies : Vary substrate concentration and measure reaction rates under controlled pH/temperature.

- Inhibition Assays : Use competitive/non-competitive inhibitors to identify binding sites.

- Computational Modeling : Perform DFT calculations to map electron density or docking simulations for enzyme-substrate interactions .

Q. What methodologies are recommended for cross-disciplinary applications of this compound in materials science or photochemistry?

- Photophysical Analysis : Measure fluorescence quantum yield and Stokes shift in varying solvents.

- Coordination Chemistry : Screen metal salts (e.g., Cu²⁺, Fe³⁺) for complexation via UV-vis titration.

- Stability Testing : Expose derivatives to UV light or oxidative conditions to assess degradation pathways .

Methodological Guidelines

- Data Collection : Use primary sources (peer-reviewed journals, patents) and avoid non-academic platforms like BenchChem .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldryl lot numbers), equipment calibration, and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.